molecular formula C7H18F3N3OS B8532382 Tris(dimethylamino)sulfonium trifluoromethoxide CAS No. 96898-10-1

Tris(dimethylamino)sulfonium trifluoromethoxide

Cat. No. B8532382
CAS RN: 96898-10-1
M. Wt: 249.30 g/mol
InChI Key: QSTILQJNONMZOZ-UHFFFAOYSA-N
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Patent
US04628094

Procedure details

α-Bromoacetophenone, 13.61 g (0.068 mol), was added dropwise at 25° to a solution of 0.076 mol of tris(dimethylamino)sulfonium trifluoromethoxide (prepared as in Example 1) in 75 mL of acetonitrile. The reaction mixture was stirred for 3 days and then poured into ice-water. The aqueous mixture was extracted with ether, and the ether extracts were washed with water, dried (MgSO4), and distilled to give α-trifluoromethoxyacetophenone as a colorless liquid: bp 64°-65° (0.8 mm); 1H NMR (CDCl3) δ5.15 ppm (s, 2H), 7.50 ppm (m, 3H), 7.85 ppm (m, 2H); 19F NMR (CDCl3) δ-61.5 ppm(s).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.076 mol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:4].[F:11][C:12]([F:15])([F:14])[O-:13].CN([S+](N(C)C)N(C)C)C>C(#N)C>[F:11][C:12]([F:15])([F:14])[O:13][CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)C1=CC=CC=C1
Name
Quantity
0.076 mol
Type
reactant
Smiles
FC([O-])(F)F.CN(C)[S+](N(C)C)N(C)C
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with ether
WASH
Type
WASH
Details
the ether extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
FC(OCC(=O)C1=CC=CC=C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.